(S)-(-)-Propranolol hydrochloride
(S)-(-)-Propranolol hydrochloride
Non-selective β adrenoceptor antagonist. More active enantiomer of propranolol
(S)-(-)-Propranolol is the active enantiomer of propranolol, a β-adrenergic receptor antagonist with log Kd values of -8.16, -9.08, and -6.93 for β1, β2, and β3, respectively. It is also a non-specific serotonin receptor antagonist. Propanolol was one of the first β-adrenergic receptor blockers to be widely used in clinical practice for the treatment of hypertension, angina pectoris, and cardiac ischemia.
(S)-(-)-Propranolol is the active enantiomer of propranolol, a β-adrenergic receptor antagonist with log Kd values of -8.16, -9.08, and -6.93 for β1, β2, and β3, respectively. It is also a non-specific serotonin receptor antagonist. Propanolol was one of the first β-adrenergic receptor blockers to be widely used in clinical practice for the treatment of hypertension, angina pectoris, and cardiac ischemia.
Brand Name:
Vulcanchem
CAS No.:
4199-10-4
VCID:
VC21106274
InChI:
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1
SMILES:
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Molecular Formula:
C16H22ClNO2
Molecular Weight:
295.80 g/mol
(S)-(-)-Propranolol hydrochloride
CAS No.: 4199-10-4
Cat. No.: VC21106274
Molecular Formula: C16H22ClNO2
Molecular Weight: 295.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Non-selective β adrenoceptor antagonist. More active enantiomer of propranolol (S)-(-)-Propranolol is the active enantiomer of propranolol, a β-adrenergic receptor antagonist with log Kd values of -8.16, -9.08, and -6.93 for β1, β2, and β3, respectively. It is also a non-specific serotonin receptor antagonist. Propanolol was one of the first β-adrenergic receptor blockers to be widely used in clinical practice for the treatment of hypertension, angina pectoris, and cardiac ischemia. |
|---|---|
| CAS No. | 4199-10-4 |
| Molecular Formula | C16H22ClNO2 |
| Molecular Weight | 295.80 g/mol |
| IUPAC Name | (2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1 |
| Standard InChI Key | ZMRUPTIKESYGQW-UQKRIMTDSA-N |
| Isomeric SMILES | CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O.Cl |
| SMILES | CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
| Canonical SMILES | CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
| Appearance | Assay:≥98%A crystalline solid |
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